![molecular formula C17H16O3 B2824629 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid CAS No. 338393-75-2](/img/structure/B2824629.png)
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 268.31 and a molecular formula of C17H16O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H16O3 . The compound’s structure includes a phenyl group attached to an acrylic acid moiety via a dimethylphenoxy group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.31 and a molecular formula of C17H16O3 . The density is approximately 1.2±0.1 g/cm3 . The boiling point is around 411.2±33.0 °C at 760 mmHg .科学的研究の応用
Solar Cell Technology
Research has explored the engineering of organic sensitizers, which include molecules similar to 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid, for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, significantly improving solar cell performance (Kim et al., 2006).
Optoelectronic Properties
Studies have investigated the structural, optoelectronic, and thermodynamic properties of compounds closely related to this compound, demonstrating their potential as nonlinear optical materials due to their favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Crystal Structure Studies
Research into the synthesis, separation, and crystal structure of E and Z isomers of closely related compounds has contributed to our understanding of molecular configurations and their impact on material properties, which is crucial for the design of functional materials (Chenna et al., 2008).
Polymer Modification
Modifications of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds have been explored for medical applications due to their increased thermal stability and promising biological activities, including antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Liquid Crystal Materials
The synthesis and characterization of fast-switching ferroelectric liquid crystal side chain polymers, incorporating acrylic acid derivatives, have been studied for their potential in advanced display technologies due to their significant spontaneous polarization and rapid response times (Tsai, Kuo, & Yang, 1994).
Kinetic Resolution in Organic Synthesis
The effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific diesters demonstrates the application of acrylic acid derivatives in producing enantiomerically pure compounds, essential for pharmaceutical synthesis (Sobolev et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-[2-(3,5-dimethylphenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-9-13(2)11-15(10-12)20-16-6-4-3-5-14(16)7-8-17(18)19/h3-11H,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFOBQXMYMYDC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824546.png)
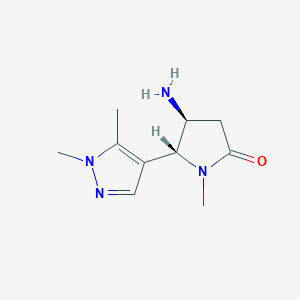
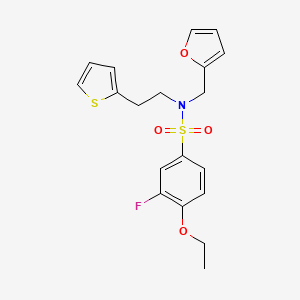
![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2824551.png)
![2-[(3R)-Oxolan-3-yl]oxyacetic acid](/img/structure/B2824552.png)

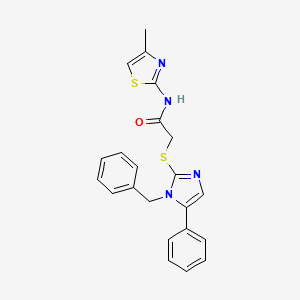
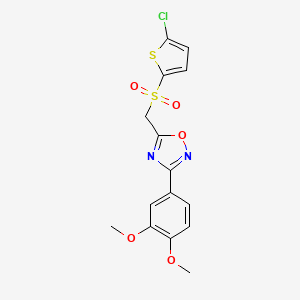
![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)
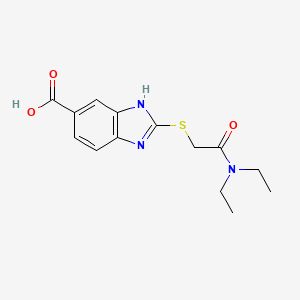
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)
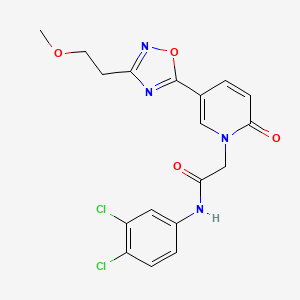
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)